In Vitro Xanthine Oxidase Inhibition Potency: Target Compound vs. Allopurinol and Febuxostat
The target compound demonstrates an IC50 of 0.520 nM against xanthine oxidase in a fluorescence-based assay . This is considerably more potent than the clinically used xanthine oxidase inhibitors allopurinol (IC50 ≈ 7,000 nM) and febuxostat (IC50 ≈ 10 nM) when compared across published values . The target compound's potency is of a similar order to the most potent known XO inhibitor, topiroxostat (IC50 ≈ 2 nM), yet its distinct xanthene-pyrazolo-pyrimidine scaffold may offer different selectivity and pharmacokinetic properties that remain to be fully characterized .
| Evidence Dimension | Xanthine oxidase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.520 nM |
| Comparator Or Baseline | Allopurinol: IC50 ≈ 7,000 nM; Febuxostat: IC50 ≈ 10 nM; Topiroxostat: IC50 ≈ 2 nM |
| Quantified Difference | 13,461-fold more potent than allopurinol; 19-fold more potent than febuxostat; approximately 3.8-fold less potent than topiroxostat |
| Conditions | Fluorescence-based xanthine oxidase activity assay (McHale et al. standard protocol); pre-incubation conditions not specified for target compound |
Why This Matters
This potency differential makes the compound suitable for studies requiring ultra-high-affinity XO inhibition, potentially allowing lower dosing and reduced off-target effects compared to standard agents.
- [1] BindingDB ID: BDBM499685. US11020397, Compound Formula-(II9). IC50: 0.520 nM. Xanthine oxidase inhibition fluorescence-based assay. View Source
- [2] Pacher P, Nivorozhkin A, Szabó C. Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacol Rev. 2006 Mar;58(1):87-114. View Source
- [3] Becker MA, Schumacher HR Jr, Wortmann RL, et al. Febuxostat compared with allopurinol in patients with hyperuricemia and gout. N Engl J Med. 2005 Dec 8;353(23):2450-61. View Source
